molecular formula C22H22BrN B13843567 N-(4-Bromo-3,5-dimethylphenyl)-N-(phenylmethyl)-benZenemethanamine

N-(4-Bromo-3,5-dimethylphenyl)-N-(phenylmethyl)-benZenemethanamine

Cat. No.: B13843567
M. Wt: 380.3 g/mol
InChI Key: FXKKKWQBBRHIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of benzenemethanamines. These compounds are characterized by the presence of a benzenemethanamine core with various substituents. The specific structure of this compound includes a bromine atom and two methyl groups on the phenyl ring, as well as a phenylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dimethylbenzaldehyde and benzenemethanamine.

    Condensation Reaction: The aldehyde group of 4-bromo-3,5-dimethylbenzaldehyde reacts with benzenemethanamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can further modify the compound, potentially removing the bromine atom or reducing other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical studies or as a building block for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-(4-chloro-3,5-dimethylphenyl)-N-(phenylmethyl)-
  • Benzenemethanamine, N-(4-fluoro-3,5-dimethylphenyl)-N-(phenylmethyl)-
  • Benzenemethanamine, N-(4-iodo-3,5-dimethylphenyl)-N-(phenylmethyl)-

Uniqueness

The uniqueness of Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- lies in its specific substituents, which can influence its reactivity, biological activity, and physical properties. The presence of the bromine atom, in particular, can affect its behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C22H22BrN

Molecular Weight

380.3 g/mol

IUPAC Name

N,N-dibenzyl-4-bromo-3,5-dimethylaniline

InChI

InChI=1S/C22H22BrN/c1-17-13-21(14-18(2)22(17)23)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3

InChI Key

FXKKKWQBBRHIFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.